4-Cyclopropoxy-N-methylnicotinamide
Description
4-Cyclopropoxy-N-methylnicotinamide is a nicotinamide derivative featuring a cyclopropoxy substituent at the 4-position of the pyridine ring and an N-methylamide group. This compound is structurally analogous to other N-methylpicolinamide derivatives studied in medicinal chemistry, where substituents on the aromatic ring are critical for modulating pharmacological properties such as solubility, metabolic stability, and target binding affinity . The cyclopropoxy group, a three-membered saturated ring, introduces unique steric and electronic effects due to its high ring strain and compact geometry.
Properties
Molecular Formula |
C10H12N2O2 |
|---|---|
Molecular Weight |
192.21 g/mol |
IUPAC Name |
4-cyclopropyloxy-N-methylpyridine-3-carboxamide |
InChI |
InChI=1S/C10H12N2O2/c1-11-10(13)8-6-12-5-4-9(8)14-7-2-3-7/h4-7H,2-3H2,1H3,(H,11,13) |
InChI Key |
XTGRYLYACWSIOI-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)C1=C(C=CN=C1)OC2CC2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Cyclopropoxy-N-methylnicotinamide typically involves the reaction of nicotinamide with cyclopropyl alcohol in the presence of a suitable catalyst. The reaction conditions often include a temperature range of 50-100°C and a reaction time of several hours. The process may also involve the use of solvents such as ethanol or methanol to facilitate the reaction.
Industrial Production Methods: In an industrial setting, the production of 4-Cyclopropoxy-N-methylnicotinamide can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions and yields higher purity products. The use of automated systems also reduces the risk of human error and increases production efficiency.
Chemical Reactions Analysis
Types of Reactions: 4-Cyclopropoxy-N-methylnicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form amines or other reduced derivatives.
Substitution: The cyclopropoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.
Scientific Research Applications
4-Cyclopropoxy-N-methylnicotinamide has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential effects on cellular metabolism and signaling pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in modulating enzyme activity and its effects on various diseases.
Industry: It is used in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 4-Cyclopropoxy-N-methylnicotinamide involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of enzymes involved in nicotinamide metabolism, such as nicotinamide N-methyltransferase (NNMT). This modulation can affect various cellular processes, including energy metabolism, DNA repair, and cell signaling pathways.
Comparison with Similar Compounds
Key Observations:
Substituent Electronic Effects: The cyclopropoxy group is less polar than the 4-aminophenoxy group in compound 4 but more sterically constrained. Its electron-donating nature may enhance π-π stacking interactions in target binding compared to the electron-withdrawing nitro group in compound 7 .
Synthetic Complexity: Compound 7 requires prolonged reflux (30 hours) in chlorobenzene, whereas 4-Cyclopropoxy-N-methylnicotinamide would likely demand milder conditions due to cyclopropanol’s higher reactivity in nucleophilic aromatic substitution (SNAr) reactions . Compound 4 involves multi-step synthesis, including nitro reduction, which adds complexity compared to direct cyclopropoxy substitution.
Metabolic Stability: The cyclopropane ring’s strain may slow oxidative metabolism relative to bulkier substituents, as seen in analogous kinase inhibitors .
Research Findings and Limitations
- Pharmacological Data Gaps : While the synthesis of analogs like compounds 4 and 7 is well-documented , explicit data on 4-Cyclopropoxy-N-methylnicotinamide’s bioactivity or pharmacokinetics remain unreported.
- Computational Predictions : Molecular docking studies of similar compounds suggest that the 4-substituent’s steric profile critically influences binding to kinase active sites. The cyclopropoxy group’s compactness may favor selectivity for specific isoforms .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
